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molecular formula C10H16O3 B8377142 4-Acetyl-1-methyl-1-cyclohexanecarboxylic acid

4-Acetyl-1-methyl-1-cyclohexanecarboxylic acid

Cat. No. B8377142
M. Wt: 184.23 g/mol
InChI Key: MRFWCQHWGXZWSL-UHFFFAOYSA-N
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Patent
US05344845

Procedure details

20 ml of a 2N aqueous sodium hydroxide solution was added to a solution of 2.1 g of methyl 4-acetyl-1-methyl-1-cyclohexanecarboxylate (Example 35) in 20 ml of ethanol. The solution was reacted for 4 hours, while it was refluxed. After reaction, 2N hydrochloric acid was added to the reaction solution, acidifying the solution. The solution was extracted three times with 50 ml of ethyl acetate. The organic layer obtained was washed twice with an aqueous sodium chloride solution and dried over magnesium sulfate. The solvent was removed in vacuo, and the product obtained was recrystallized from ethyl acetate/hexane, yielding 1.4 g of 4-acetyl-1-methyl-1-cyclohexanecarboxylic acid as white crystal, which had the following physiochemical properties:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-acetyl-1-methyl-1-cyclohexanecarboxylate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([CH:6]1[CH2:11][CH2:10][C:9]([CH3:16])([C:12]([O:14]C)=[O:13])[CH2:8][CH2:7]1)(=[O:5])[CH3:4].Cl>C(O)C>[C:3]([CH:6]1[CH2:11][CH2:10][C:9]([CH3:16])([C:12]([OH:14])=[O:13])[CH2:8][CH2:7]1)(=[O:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl 4-acetyl-1-methyl-1-cyclohexanecarboxylate
Quantity
2.1 g
Type
reactant
Smiles
C(C)(=O)C1CCC(CC1)(C(=O)OC)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was reacted for 4 hours, while it
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
ADDITION
Type
ADDITION
Details
was added to the reaction solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted three times with 50 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
WASH
Type
WASH
Details
was washed twice with an aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1CCC(CC1)(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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